1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one
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Overview
Description
1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a nitropyridine moiety attached to an azetidinone ring through an aminophenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one typically involves the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the aminophenyl intermediate. This is achieved by reacting 3-nitropyridine with an appropriate amine under controlled conditions.
Cyclization to Form Azetidinone: The aminophenyl intermediate is then subjected to cyclization to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one can be compared with other similar compounds, such as:
Azetidin-2-one Derivatives: These compounds share the azetidinone core structure but differ in their substituents, leading to variations in their biological activities and applications.
Nitropyridine Derivatives: Compounds containing the nitropyridine moiety exhibit similar chemical reactivity but may have different biological properties.
List of Similar Compounds
- This compound
- This compound derivatives
- Other azetidin-2-one derivatives with different substituents.
Properties
IUPAC Name |
1-[3-[(3-nitropyridin-2-yl)amino]phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-13-6-8-17(13)11-4-1-3-10(9-11)16-14-12(18(20)21)5-2-7-15-14/h1-5,7,9H,6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVKUXJJONRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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